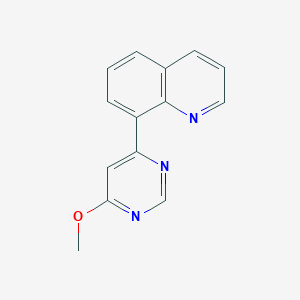

8-(6-methoxy-4-pyrimidinyl)quinoline

説明

特性

IUPAC Name |

8-(6-methoxypyrimidin-4-yl)quinoline |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H11N3O/c1-18-13-8-12(16-9-17-13)11-6-2-4-10-5-3-7-15-14(10)11/h2-9H,1H3 |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

UBGSMBHWUYPCIE-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=NC=NC(=C1)C2=CC=CC3=C2N=CC=C3 |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H11N3O |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

237.26 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Novel Synthesis Methods for 8-(6-Methoxy-4-pyrimidinyl)quinoline: A Guide for Advanced Synthesis

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Authored by: Gemini, Senior Application Scientist

Abstract

The quinoline scaffold is a cornerstone in medicinal chemistry, forming the structural basis for a multitude of therapeutic agents.[1][2] The specific derivative, 8-(6-methoxy-4-pyrimidinyl)quinoline, represents a class of heteroaromatic structures with significant potential in drug discovery, leveraging the combined electronic and steric properties of both the quinoline and pyrimidine ring systems. This guide provides an in-depth exploration of modern and novel synthetic strategies for the construction of this target molecule. Moving beyond simple procedural lists, we delve into the mechanistic rationale behind catalyst and reagent selection, offering field-proven insights to guide researchers in developing robust and efficient synthetic routes. This document is structured to serve as a practical and authoritative resource, emphasizing reproducible and scalable methodologies grounded in established chemical principles.

Strategic Framework: Retrosynthetic Analysis

A logical synthesis design begins with deconstructing the target molecule into readily available or easily synthesizable precursors. The primary disconnection for 8-(6-methoxy-4-pyrimidinyl)quinoline is the C-C bond linking the C8 position of the quinoline ring to the C4 position of the pyrimidine ring. This leads to two primary retrosynthetic pathways, dominated by transition-metal catalyzed cross-coupling reactions.

-

Pathway A: Disconnection via a quinoline-based organometallic or boronic acid species and a halogenated pyrimidine.

-

Pathway B: Disconnection via a pyrimidine-based organometallic or boronic acid species and a halogenated quinoline.

Pathway B is often preferred due to the relative commercial availability and stability of 8-haloquinolines compared to their corresponding boronic acids or other organometallic derivatives.

Caption: Retrosynthetic analysis of the target molecule.

Core Synthetic Methodologies: Palladium-Catalyzed Cross-Coupling

Palladium-catalyzed reactions are indispensable tools for constructing C-C bonds between aromatic systems and are the most effective methods for synthesizing the target molecule.[3][4] The choice of catalyst, ligand, and base is critical for achieving high yields and selectivity.[5]

Suzuki-Miyaura Coupling: The Workhorse Reaction

The Suzuki-Miyaura coupling is arguably the most versatile and widely implemented method for this transformation, involving the reaction of an organoboron compound with an organohalide.

Reaction Scheme:

Caption: General scheme for Suzuki-Miyaura coupling.

Mechanistic & Practical Considerations:

-

Catalyst Selection: Palladium(0) is the active catalytic species. Pre-catalysts like Palladium(II) acetate (Pd(OAc)₂) or complexes such as [1,1'-Bis(diphenylphosphino)ferrocene]dichloropalladium(II) (Pd(dppf)Cl₂) are commonly used. Pd(dppf)Cl₂ is often favored for its robustness and effectiveness with heteroaromatic substrates.

-

Ligand Choice: The ligand stabilizes the palladium center and facilitates the catalytic cycle (oxidative addition, transmetalation, reductive elimination). For heteroaromatic couplings, bulky, electron-rich phosphine ligands like XPhos or SPhos can improve yields by promoting the reductive elimination step and preventing catalyst decomposition. Bidentate ligands like dppf are also highly effective.[5]

-

Base & Solvent System: The base (e.g., K₂CO₃, Cs₂CO₃, K₃PO₄) is crucial for the transmetalation step, activating the boronic acid derivative. The choice of solvent (e.g., Dioxane, Toluene, DMF) depends on the solubility of the reactants and the required reaction temperature. A common system is K₂CO₃ in a mixture of dioxane and water.

Table 1: Comparison of Typical Suzuki-Miyaura Reaction Conditions

| Parameter | Condition A | Condition B | Rationale & Insights |

| Quinoline Substrate | 8-Bromoquinoline | 8-Iodoquinoline | The C-I bond is weaker, leading to faster oxidative addition and often allowing for milder reaction conditions. However, iodo-derivatives are typically more expensive. |

| Pyrimidine Substrate | 6-Methoxypyrimidine-4-boronic acid | Pinacol ester derivative | Pinacol esters offer superior stability, longer shelf-life, and easier purification compared to the free boronic acids, making them preferable for complex syntheses. |

| Catalyst | Pd(PPh₃)₄ | Pd(dppf)Cl₂ | Pd(PPh₃)₄ is a classic choice but can be thermally sensitive. Pd(dppf)Cl₂ provides greater stability and is often more efficient for challenging couplings. |

| Base | Na₂CO₃ | K₃PO₄ | K₃PO₄ is a stronger base that can be effective for less reactive substrates. Cs₂CO₃ is even stronger and can sometimes overcome difficult couplings but at a higher cost. |

| Solvent | Toluene/Ethanol/H₂O | 1,4-Dioxane/H₂O | Dioxane is a high-boiling ether that is excellent for solubilizing organic reagents and is a standard in modern Suzuki reactions. |

| Temperature | 90-100 °C | 80-110 °C | The temperature is optimized to ensure a reasonable reaction rate without causing significant degradation of the catalyst or substrates. |

Novel Approaches: Direct C-H Arylation

Direct C-H arylation represents a more modern, atom-economical approach that avoids the pre-functionalization step of creating an organometallic or organoboron species.[5] This method involves the direct coupling of a C-H bond on one heterocycle with a halogenated partner.

Reaction Scheme:

Caption: General scheme for Direct C-H Arylation.

Mechanistic & Practical Considerations:

-

Regioselectivity Challenge: The primary challenge is controlling the regioselectivity of the C-H activation. The quinoline ring has multiple C-H bonds. Achieving selective activation at the C8 position often requires a directing group or relies on the inherent electronic properties of the substrate.

-

Catalyst System: These reactions typically employ a Pd(II) catalyst, such as Pd(OAc)₂, with a phosphine ligand.[5] The reaction often proceeds via a Concerted Metalation-Deprotonation (CMD) mechanism.

-

Additives: An additive, often a carboxylic acid like pivalic acid (PivOH), is frequently required to facilitate the C-H activation step.[6]

-

Oxidant: An oxidant may be necessary if the reaction cycle produces Pd(0) and needs to be returned to the active Pd(II) state. However, many modern methods are designed to be oxidant-free.

While scientifically elegant, developing a high-yielding and perfectly selective C-H arylation for this specific target can be more challenging than a traditional cross-coupling and may require significant optimization.

Synthesis of Key Precursors

A successful synthesis relies on the efficient preparation of the starting materials.

Preparation of 8-Bromoquinoline

8-Bromoquinoline is a common starting material. While commercially available, it can also be prepared from 8-aminoquinoline via a Sandmeyer reaction.

Workflow: Sandmeyer Reaction

Caption: Workflow for the synthesis of 8-Bromoquinoline.

Preparation of 6-Methoxypyrimidine-4-boronic acid Pinacol Ester

This key intermediate is typically prepared from a halogenated pyrimidine precursor.

-

Starting Material: 4,6-Dichloropyrimidine.

-

Methoxylation: Selective reaction with one equivalent of sodium methoxide (NaOMe) in methanol at controlled temperatures yields 4-chloro-6-methoxypyrimidine. The symmetry of the starting material simplifies this step.

-

Borylation (Miyaura Borylation): The resulting 4-chloro-6-methoxypyrimidine is then subjected to a palladium-catalyzed borylation reaction with bis(pinacolato)diboron (B₂pin₂) to yield the desired boronic acid ester.

Detailed Experimental Protocol: Suzuki-Miyaura Coupling

This protocol provides a representative, self-validating procedure for the synthesis of the target compound.

Objective: To synthesize 8-(6-methoxy-4-pyrimidinyl)quinoline from 8-bromoquinoline and 6-methoxypyrimidine-4-boronic acid pinacol ester.

Materials:

-

8-Bromoquinoline (1.0 eq)

-

6-Methoxypyrimidine-4-boronic acid pinacol ester (1.2 eq)

-

[1,1'-Bis(diphenylphosphino)ferrocene]dichloropalladium(II) (Pd(dppf)Cl₂) (0.03 eq)

-

Potassium Carbonate (K₂CO₃), anhydrous (3.0 eq)

-

1,4-Dioxane (Anhydrous)

-

Deionized Water

Procedure:

-

Reaction Setup: To a flame-dried round-bottom flask equipped with a magnetic stir bar and reflux condenser, add 8-bromoquinoline, 6-methoxypyrimidine-4-boronic acid pinacol ester, Pd(dppf)Cl₂, and K₂CO₃.

-

Inert Atmosphere: Evacuate and backfill the flask with an inert gas (Nitrogen or Argon) three times to ensure an oxygen-free atmosphere.

-

Solvent Addition: Add anhydrous 1,4-dioxane and deionized water (typically a 4:1 to 5:1 ratio by volume) via syringe. The solution should be thoroughly degassed by bubbling the inert gas through the solvent for 15-20 minutes.

-

Heating: Immerse the flask in a preheated oil bath at 90 °C. Stir the reaction mixture vigorously.

-

Monitoring: Monitor the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS). The reaction is typically complete within 4-12 hours.

-

Workup:

-

Cool the reaction mixture to room temperature.

-

Dilute the mixture with ethyl acetate and water.

-

Separate the organic layer. Extract the aqueous layer twice more with ethyl acetate.

-

Combine the organic extracts and wash with brine.

-

Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure.

-

-

Purification: Purify the crude residue by flash column chromatography on silica gel, typically using a hexane/ethyl acetate gradient, to yield the pure 8-(6-methoxy-4-pyrimidinyl)quinoline.

Conclusion and Future Outlook

The synthesis of 8-(6-methoxy-4-pyrimidinyl)quinoline is most reliably achieved through palladium-catalyzed cross-coupling reactions, with the Suzuki-Miyaura coupling offering a robust and high-yielding pathway. The choice of catalyst, ligand, and reaction conditions is paramount and should be tailored to the specific reactivity of the substrates. While emerging technologies like direct C-H arylation promise greater efficiency and sustainability, they often require more intensive initial optimization. For drug development professionals, the Suzuki methodology provides a dependable and scalable route for accessing this valuable heterocyclic scaffold, enabling further exploration of its therapeutic potential.

References

-

Synthesis of some 4-substituted 8-amino-6-methoxyquinolines as potential antimalarials. Journal of Medicinal Chemistry, 1979.

-

Selective synthesis of substituted amino-quinoline derivatives by C-H activation and fluorescence evaluation of their lipophilicity-responsive properties. Scientific Reports, 2019.

-

Synthesis of Quinoline Derivative Report. Scribd.

-

Palladium-Catalyzed Intermolecular Aerobic Annulation of o-Alkenylanilines and Alkynes for Quinoline Synthesis. Organic Chemistry Portal.

-

SYNTHESIS OF QUINOLINE AND ITS DERIVATIVES USING VARIOUS NAME REACTIONS. IIP Series.

-

Synthesis of 8-Methoxyquinoline and 5-Nitro-8-methoxyquinoline and their Biological Activities. ResearchGate, 2014.

-

Palladium-Catalysed Synthesis and Transformation of Quinolones. MDPI, 2019.

-

Method for synthetizing 6-methoxyquinoline. Google Patents.

-

Synthesis of Quinoline Analogues. Cardinal Scholar, University of Louisville.

-

Novel Synthetic Routes to Prepare Biologically Active Quinoxalines and Their Derivatives. Molecules, 2021.

-

General synthetic route for the synthesis of 8-substituted quinoline-linked sulfonamide derivatives (5a–h). ResearchGate.

-

Synthesis of Some 4-Substituted 8-Amino-6-methoxyquinolines as Potential Antimalarials. RTI International.

-

8-Hydroxyquinoline. Wikipedia.

-

Synthetic routes for quinoline moiety. ResearchGate.

-

Process for the preparation and manufacture of 6-methoxy-8-(4-amino-1-methylbutylamino)-quinoline. Google Patents.

-

Quinolin-4-ones: Methods of Synthesis and Application in Medicine. MDPI, 2025.

-

SYNTHESIS AND CHARACTERIZATION OF 3H-PYRAZOLO[4,3-F]QUINOLINE ANALOGS. Purdue University Graduate School.

-

Synthesis and Characterization of some New 6-substituted-2, 4-di (hetar-2-yl) Quinolines via Micheal Addition. International Journal of Pharmaceutical and Phytopharmacological Research.

-

8-Methoxy-4-(4-methoxyphenyl)quinoline. Acta Crystallographica Section E: Crystallographic Communications.

-

Highly Selective Synthesis of 6-Glyoxylamidoquinoline Derivatives via Palladium-Catalyzed Aminocarbonylation. Molecules, 2021.

Sources

- 1. researchgate.net [researchgate.net]

- 2. hammer.purdue.edu [hammer.purdue.edu]

- 3. scribd.com [scribd.com]

- 4. Palladium-Catalysed Synthesis and Transformation of Quinolones [mdpi.com]

- 5. pmc.ncbi.nlm.nih.gov [pmc.ncbi.nlm.nih.gov]

- 6. Palladium-Catalyzed Intermolecular Aerobic Annulation of o-Alkenylanilines and Alkynes for Quinoline Synthesis [organic-chemistry.org]

Technical Whitepaper: Chemical Properties and Applications of 8-(6-methoxy-4-pyrimidinyl)quinoline

Executive Summary

The compound 8-(6-methoxy-4-pyrimidinyl)quinoline represents a highly specialized, bifunctional heterocyclic scaffold. By fusing the privileged quinoline pharmacophore with a methoxy-substituted pyrimidine ring at the C8 position, this molecule serves a dual purpose: it acts as a highly selective hinge-binding scaffold in kinase inhibitor design and functions as a robust N,N'-bidentate ligand in transition metal catalysis and materials science. This whitepaper provides an in-depth analysis of its structural dynamics, physicochemical properties, synthetic methodologies, and downstream applications.

Structural and Electronic Profiling

The molecular architecture of 8-(6-methoxy-4-pyrimidinyl)quinoline dictates its unique reactivity and binding profile. The connection between the C8 position of the quinoline core and the C4 position of the pyrimidine ring creates a sterically hindered but electronically conjugated system.

Crucially, the presence of the electron-donating methoxy (-OCH₃) group at the C6 position of the pyrimidine ring alters the electronic landscape via resonance (+M effect). This increases the electron density on the adjacent pyrimidine nitrogen atoms (particularly N3), elevating its basicity. When the molecule adopts a syn-conformation, the quinoline N1 and the pyrimidine N3 are perfectly aligned to form a 6-membered metallacycle (M–N1–C8a–C8–C4–N3–M). Unlike standard bipyridine ligands that form 5-membered rings with restricted bite angles (~78–82°), this 6-membered chelation provides a wider, more relaxed bite angle (~88–92°), which is thermodynamically ideal for stabilizing square planar Palladium(II) or octahedral Iridium(III) centers [1].

Computed Physicochemical Properties

To facilitate drug design and ligand optimization, the quantitative physicochemical parameters of the scaffold are summarized below.

| Property | Computed Value | Pharmacological Relevance |

| Molecular Formula | C₁₄H₁₁N₃O | - |

| Molecular Weight | 237.26 g/mol | Highly efficient ligand size; optimal LE (Ligand Efficiency). |

| Computed LogP | 2.8 | Excellent lipophilicity for passive membrane permeability. |

| Topological Polar Surface Area | 47.9 Ų | Well within the < 90 Ų threshold for blood-brain barrier (BBB) penetration. |

| Hydrogen Bond Donors | 0 | Prevents non-specific aqueous solvation. |

| Hydrogen Bond Acceptors | 4 | Enables multi-point coordination in kinase active sites. |

| Rotatable Bonds | 2 | Low entropic penalty upon target binding or metal chelation. |

Experimental Workflows: Synthesis and Coordination

As a Senior Application Scientist, it is critical to design protocols that are not only high-yielding but also self-validating. The following methodologies explain both the how and the why behind each experimental choice.

Figure 1: Synthetic workflow for 8-(6-methoxy-4-pyrimidinyl)quinoline via Suzuki-Miyaura coupling.

Protocol A: De Novo Synthesis via Suzuki-Miyaura Cross-Coupling

This protocol leverages palladium-catalyzed cross-coupling to forge the C8–C4 bond.

Causality & Design: We utilize Pd(dppf)Cl₂ rather than the standard Pd(PPh₃)₄. Because the reaction product is itself a potent bidentate ligand, it can chelate the palladium catalyst and cause product inhibition. The dppf (1,1'-bis(diphenylphosphino)ferrocene) ligand on the catalyst has a tight bite angle that resists displacement by the product, ensuring continuous catalytic turnover.

Step-by-Step Methodology:

-

Preparation: In an oven-dried Schlenk flask under argon, combine 8-quinolineboronic acid (1.0 equiv) and 4-chloro-6-methoxypyrimidine (1.1 equiv).

-

Catalyst & Base Addition: Add Pd(dppf)Cl₂ (0.05 equiv) and anhydrous K₂CO₃ (2.5 equiv).

-

Solvent System: Suspend the mixture in a degassed 4:1 mixture of 1,4-Dioxane and deionized water. Insight: Water is strictly required to dissolve the K₂CO₃ and activate the boronic acid into the reactive boronate transmetalating species.

-

Reaction: Heat the mixture to 90 °C for 12 hours.

-

Self-Validating Workup: Monitor via TLC (Hexanes:EtOAc 1:1). The disappearance of the highly fluorescent 8-quinolineboronic acid spot under 254 nm UV indicates completion. Upon cooling, partition with Ethyl Acetate and water. The organic product will selectively migrate to the upper EtOAc layer, leaving the inorganic borate salts in the aqueous phase.

-

Purification: Dry the organic layer over Na₂SO₄, concentrate, and purify via silica gel flash chromatography to yield the target compound as an off-white solid.

Protocol B: Synthesis of the [Pd(L)Cl₂] Coordination Complex

To utilize the scaffold in catalysis or materials science, it must be complexed with a transition metal.

Causality & Design: We use Pd(COD)Cl₂ (COD = 1,5-cyclooctadiene) as the metal precursor. The COD ligand is highly labile and is easily displaced by the stronger N,N'-coordinating 8-(6-methoxy-4-pyrimidinyl)quinoline.

Step-by-Step Methodology:

-

Dissolution: Dissolve 8-(6-methoxy-4-pyrimidinyl)quinoline (1.0 equiv) in anhydrous dichloromethane (DCM) at room temperature.

-

Complexation: Slowly add a solution of Pd(COD)Cl₂ (0.95 equiv) in DCM dropwise. Insight: Using a slight deficit of the metal ensures no unreacted Pd remains, simplifying purification.

-

Reaction: Stir at room temperature for 4 hours.

-

Self-Validating Purification: As the planar [Pd(L)Cl₂] complex forms, it undergoes strong intermolecular π-π stacking and becomes insoluble in DCM. The reaction self-validates by precipitating a vibrant yellow/orange solid. Simply filter the precipitate, wash with cold DCM and diethyl ether, and dry under vacuum.

Pharmacological and Material Applications

Figure 2: Logical relationship between structural properties and downstream applications.

Targeted Therapeutics and Kinase Inhibition

Pyrimidine-quinoline clubbed molecules have been extensively evaluated for their microbicidal efficacy and kinase inhibitory properties [2]. In oncology, the pyrimidine ring acts as an ATP-competitive inhibitor by engaging the hinge region of kinases via hydrogen bonding. The quinoline core extends into the hydrophobic pocket, providing exceptional selectivity. Furthermore, quinoline derivatives bearing pyrimidine or sulfonamide moieties have demonstrated potent activity against tumor cell-specific isoforms (such as PKM2) [3] and multidrug-resistant pathogenic microbes [4].

Phosphorescent OLEDs and Photochemistry

Because of the large bite angle afforded by the 6-membered chelate ring [1], this scaffold is highly effective at stabilizing Iridium(III) complexes. The electron-donating methoxy group raises the Highest Occupied Molecular Orbital (HOMO) level of the ligand, which allows for the fine-tuning of the emission wavelength in phosphorescent Organic Light-Emitting Diodes (OLEDs), pushing the emission profile toward deep red or near-infrared (NIR) spectrums.

References

-

Coordination modes of the novel bifunctional nitrogen ligands 8-(2-pyridyl)quinoline and 8-(6-methyl-2-pyridyl)quinoline towards palladium and platinum. UvA-DARE (Digital Academic Repository). 1

-

Synthesis and characterization of some pyrimidine–quinoline clubbed molecules and their microbicidal efficacy. ResearchGate. 2

-

Design, Synthesis and Biological Evaluation of Quinoline-8-Sulfonamides as Inhibitors of the Tumor Cell-Specific M2 Isoform of Pyruvate Kinase: Preliminary Study. MDPI. 3

-

Synthesis, Antimicrobial, and Antibiofilm Activities of Some Novel 7-Methoxyquinoline Derivatives Bearing Sulfonamide Moiety against Urinary Tract Infection-Causing Pathogenic Microbes. MDPI. 4

Sources

An In-Depth Technical Guide to the In Vitro Cytotoxicity of 8-(6-methoxy-4-pyrimidinyl)quinoline

Abstract

This guide provides a comprehensive framework for the in-depth evaluation of the in vitro cytotoxic properties of the novel compound, 8-(6-methoxy-4-pyrimidinyl)quinoline. As a hybrid molecule incorporating both quinoline and pyrimidine scaffolds, this compound belongs to a class of heterocycles with demonstrated potential in oncology.[1][2] Given the absence of published data on this specific molecule, this document serves as a prospective manual for researchers in drug discovery and development. It outlines a systematic approach, from initial compound characterization to detailed mechanistic studies, to thoroughly assess its anticancer potential and mode of action. The protocols herein are designed to be self-validating, ensuring the generation of robust and reproducible data.

Introduction: The Rationale for Investigating 8-(6-methoxy-4-pyrimidinyl)quinoline

The fusion of distinct pharmacophores into hybrid molecules is a well-established strategy in medicinal chemistry to develop novel therapeutic agents with potentially enhanced efficacy and unique mechanisms of action. The title compound, 8-(6-methoxy-4-pyrimidinyl)quinoline, integrates the quinoline ring system, a privileged scaffold found in numerous anticancer agents,[2] with a pyrimidine moiety, a cornerstone of many chemotherapeutics that interfere with nucleic acid synthesis.[1][3]

Quinoline derivatives have been reported to exert cytotoxic effects through various mechanisms, including the induction of apoptosis, cell cycle arrest, and inhibition of key kinases.[2][4] Similarly, pyrimidine analogues are known to exhibit significant anticancer activity.[1][4] The combination of these two heterocyclic systems, as seen in quinoline-pyrimidine hybrids, has yielded compounds with potent antiplasmodial and potential anticancer activities.[5][6][7]

Therefore, a systematic evaluation of the in vitro cytotoxicity of 8-(6-methoxy-4-pyrimidinyl)quinoline is a logical and crucial step in determining its potential as a lead compound for cancer therapy. This guide provides the experimental roadmap for such an investigation.

Pre-analytical Characterization of the Test Compound

Before commencing biological assays, it is imperative to thoroughly characterize the test compound, 8-(6-methoxy-4-pyrimidinyl)quinoline, to ensure the validity of the experimental results.

-

Identity and Purity Confirmation: The chemical structure and purity of the synthesized compound should be unequivocally confirmed using standard analytical techniques such as Nuclear Magnetic Resonance (NMR) spectroscopy, Mass Spectrometry (MS), and High-Performance Liquid Chromatography (HPLC). A purity of >95% is recommended for in vitro screening.

-

Solubility Assessment: The solubility of the compound in aqueous solutions and common organic solvents (e.g., DMSO) must be determined.[7][8] This is critical for preparing stock solutions and ensuring that the compound does not precipitate in the cell culture medium during the assays, which could lead to erroneous results. A stock solution is typically prepared in DMSO at a high concentration (e.g., 10-50 mM) and then serially diluted in the culture medium for the experiments.

Experimental Design: Cell Lines and Controls

A well-designed experiment with appropriate cell models and controls is fundamental to obtaining meaningful cytotoxicity data.

Selection of a Panel of Cancer Cell Lines

The choice of cell lines should be guided by the known spectrum of activity of related quinoline and pyrimidine compounds and the desire to assess both broad-spectrum cytotoxicity and potential selectivity.[9][10] A recommended initial panel would include representative cell lines from diverse cancer types:

-

MCF-7: A human breast adenocarcinoma cell line.

-

A549: A human lung carcinoma cell line.

-

HCT-116: A human colon carcinoma cell line.

-

K562: A human chronic myelogenous leukemia cell line.

Inclusion of a Non-Malignant Cell Line

To assess the selectivity of the compound, it is crucial to include a non-malignant cell line in the testing panel.[11] This allows for the calculation of a selectivity index (SI), which is a ratio of the IC50 value in the non-malignant cell line to the IC50 value in the cancer cell line. A higher SI value indicates greater selectivity for cancer cells.[12]

-

HEK293: A human embryonic kidney cell line, commonly used as a model for normal human cells.

Essential Experimental Controls

-

Vehicle Control: Cells treated with the same concentration of the solvent (e.g., DMSO) used to dissolve the test compound. This control is essential to ensure that the observed cytotoxicity is not due to the solvent itself.

-

Positive Control: A well-characterized cytotoxic agent with a known mechanism of action. Doxorubicin is an excellent choice as it is a widely used chemotherapeutic agent that induces cytotoxicity in a variety of cancer cell lines.[13][14][15][16][17]

Primary Cytotoxicity Assessment

The initial phase of testing involves determining the compound's effect on cell viability and proliferation. Employing at least two assays based on different cellular mechanisms is recommended for robust data.

MTT Assay: Measuring Metabolic Activity

The MTT assay is a colorimetric assay that measures the reduction of a yellow tetrazolium salt (MTT) to purple formazan crystals by metabolically active cells, providing an indication of cell viability.[18][19][20]

Protocol:

-

Cell Seeding: Seed cells in a 96-well plate at a predetermined optimal density (e.g., 5,000-10,000 cells/well) and allow them to adhere overnight.[21]

-

Compound Treatment: Treat the cells with a range of concentrations of 8-(6-methoxy-4-pyrimidinyl)quinoline (e.g., 0.1 to 100 µM) for 24, 48, and 72 hours. Include vehicle and positive controls.[21]

-

MTT Addition: After the incubation period, add MTT solution to each well (final concentration of 0.5 mg/mL) and incubate for 2-4 hours at 37°C.[18]

-

Formazan Solubilization: Remove the MTT solution and add a solubilizing agent (e.g., DMSO) to dissolve the formazan crystals.[18]

-

Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.[22]

-

Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and plot a dose-response curve to determine the IC50 value.

LDH Release Assay: Assessing Membrane Integrity

The Lactate Dehydrogenase (LDH) release assay is a colorimetric method used to quantify cytotoxicity by measuring the activity of LDH released from damaged cells into the culture supernatant.[23][24]

Protocol:

-

Cell Seeding and Treatment: Follow the same procedure as for the MTT assay.

-

Supernatant Collection: After the incubation period, centrifuge the plate and carefully collect the supernatant from each well.[23]

-

LDH Reaction: Transfer the supernatant to a new 96-well plate and add the LDH reaction mixture according to the manufacturer's instructions.[23]

-

Incubation: Incubate the plate at room temperature for up to 30 minutes, protected from light.[24]

-

Absorbance Measurement: Measure the absorbance at 490 nm.

-

Data Analysis: Calculate the percentage of cytotoxicity based on positive (total LDH release) and negative (spontaneous LDH release) controls.

Mechanistic Elucidation of Cell Death

Once cytotoxicity is confirmed, the next crucial step is to investigate the underlying mechanism of cell death.

Apoptosis vs. Necrosis: Annexin V-FITC/PI Staining

This flow cytometry-based assay distinguishes between viable, early apoptotic, late apoptotic, and necrotic cells.[4][25] During early apoptosis, phosphatidylserine (PS) is translocated to the outer leaflet of the plasma membrane, where it can be detected by fluorescein isothiocyanate (FITC)-conjugated Annexin V.[4] Propidium iodide (PI) is a fluorescent dye that can only enter cells with compromised membranes, thus staining late apoptotic and necrotic cells.

Protocol:

-

Cell Treatment: Treat cells with the IC50 concentration of the compound for a predetermined time (e.g., 24 or 48 hours).

-

Cell Harvesting: Harvest both adherent and floating cells.

-

Staining: Resuspend the cells in Annexin V binding buffer and add Annexin V-FITC and PI according to the manufacturer's protocol.[26]

-

Incubation: Incubate the cells in the dark at room temperature for 15 minutes.

-

Flow Cytometry Analysis: Analyze the stained cells using a flow cytometer.[25]

Cell Cycle Analysis: Propidium Iodide Staining

This method determines the distribution of cells in the different phases of the cell cycle (G0/G1, S, and G2/M) based on their DNA content.[1][2][27]

Protocol:

-

Cell Treatment: Treat cells with the IC50 concentration of the compound for 24 or 48 hours.

-

Cell Harvesting and Fixation: Harvest the cells and fix them in cold 70% ethanol.[3]

-

Staining: Wash the fixed cells and resuspend them in a staining solution containing PI and RNase A.[3]

-

Incubation: Incubate the cells in the dark for 30 minutes.

-

Flow Cytometry Analysis: Analyze the DNA content of the cells using a flow cytometer.

Data Presentation and Interpretation

Table 1: In Vitro Cytotoxicity of 8-(6-methoxy-4-pyrimidinyl)quinoline (Example Data)

| Cell Line | Type | Assay | Incubation Time (hours) | IC50 (µM) | Selectivity Index (SI) |

| MCF-7 | Breast Cancer | MTT | 48 | Data to be determined | Calculated |

| A549 | Lung Cancer | MTT | 48 | Data to be determined | Calculated |

| HCT-116 | Colon Cancer | MTT | 48 | Data to be determined | Calculated |

| K562 | Leukemia | MTT | 48 | Data to be determined | Calculated |

| HEK293 | Normal Kidney | MTT | 48 | Data to be determined | - |

Interpretation: A low IC50 value indicates high cytotoxic potency. A high SI value suggests that the compound is more toxic to cancer cells than to normal cells, which is a desirable characteristic for a potential anticancer drug.[11][12] The results from the Annexin V and cell cycle assays will provide insights into the mechanism of action. For instance, an accumulation of cells in the sub-G1 phase of the cell cycle analysis, coupled with a high percentage of Annexin V-positive/PI-negative cells, would strongly suggest that the compound induces apoptosis.

Visualizing Workflows and Pathways

Caption: Experimental workflow for in vitro cytotoxicity assessment.

Sources

- 1. Flow cytometry with PI staining | Abcam [abcam.com]

- 2. pmc.ncbi.nlm.nih.gov [pmc.ncbi.nlm.nih.gov]

- 3. wp.uthscsa.edu [wp.uthscsa.edu]

- 4. bosterbio.com [bosterbio.com]

- 5. pmc.ncbi.nlm.nih.gov [pmc.ncbi.nlm.nih.gov]

- 6. Quinoline-pyrimidine hybrids: synthesis, antiplasmodial activity, SAR, and mode of action studies - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. pubs.acs.org [pubs.acs.org]

- 8. pubs.acs.org [pubs.acs.org]

- 9. researchgate.net [researchgate.net]

- 10. 5 tips for choosing the right cell line for your experiment [horizondiscovery.com]

- 11. ijprajournal.com [ijprajournal.com]

- 12. In Vitro Cytotoxicity Determination: Avoiding Pitfalls | IntechOpen [intechopen.com]

- 13. researchgate.net [researchgate.net]

- 14. pmc.ncbi.nlm.nih.gov [pmc.ncbi.nlm.nih.gov]

- 15. ashpublications.org [ashpublications.org]

- 16. researchgate.net [researchgate.net]

- 17. mdpi.com [mdpi.com]

- 18. merckmillipore.com [merckmillipore.com]

- 19. MTT assay protocol | Abcam [abcam.com]

- 20. atcc.org [atcc.org]

- 21. pdf.benchchem.com [pdf.benchchem.com]

- 22. Cell Viability Assays - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]

- 23. cdn.caymanchem.com [cdn.caymanchem.com]

- 24. LDH Cytotoxicity Assay Kit | Cell Signaling Technology [cellsignal.com]

- 25. Annexin V and PI Staining Protocol for Apoptosis by Flow Cytometry | Bio-Techne [rndsystems.com]

- 26. sigmaaldrich.com [sigmaaldrich.com]

- 27. docs.research.missouri.edu [docs.research.missouri.edu]

An In-depth Technical Guide on the Crystal Structure Analysis of 8-(6-methoxy-4-pyrimidinyl)quinoline

Aimed at researchers, scientists, and professionals in drug development, this guide provides a comprehensive overview of the crystallographic analysis of the title compound, offering insights into its synthesis, structural features, and potential applications.

Introduction: The Significance of Fused Heterocyclic Systems

Quinoline and pyrimidine stand as two of the most important heterocyclic scaffolds in medicinal chemistry. Quinoline derivatives are well-established as key pharmacophores in a wide range of therapeutic agents, including antimalarials, anticancer drugs, and antibiotics. Similarly, the pyrimidine nucleus is a fundamental component of nucleobases and is found in numerous synthetic drugs with diverse biological activities. The fusion of these two pharmacologically significant moieties in 8-(6-methoxy-4-pyrimidinyl)quinoline creates a novel molecular architecture with the potential for unique biological interactions and therapeutic applications. A detailed understanding of the three-dimensional structure of this compound at the atomic level is crucial for elucidating its structure-activity relationships and for guiding the rational design of new, more potent analogues.

Synthesis and Crystallization

The journey to elucidating a crystal structure begins with the synthesis of the target compound and the growth of high-quality single crystals suitable for X-ray diffraction analysis.

2.1. Synthetic Approach

The synthesis of 8-(6-methoxy-4-pyrimidinyl)quinoline can be efficiently achieved via a Suzuki-Miyaura cross-coupling reaction. This powerful carbon-carbon bond-forming reaction is widely used in organic synthesis due to its mild reaction conditions and tolerance of a broad range of functional groups. The key starting materials for this synthesis are 8-bromoquinoline and (6-methoxypyrimidin-4-yl)boronic acid.

Figure 1: Synthetic pathway for 8-(6-methoxy-4-pyrimidinyl)quinoline.

2.2. Crystallization Techniques

Obtaining single crystals of sufficient size and quality is often a critical and challenging step.[1][2] Several crystallization methods are available, and the optimal technique is typically determined through empirical screening.[1] Common methods include:

-

Slow Evaporation: This technique involves dissolving the compound in a suitable solvent and allowing the solvent to evaporate slowly, leading to a gradual increase in concentration and subsequent crystal formation.[1]

-

Slow Cooling: A saturated solution of the compound at an elevated temperature is slowly cooled, reducing the solubility and inducing crystallization.[3]

-

Vapor Diffusion: A solution of the compound is placed in a sealed container with a more volatile "anti-solvent" in which the compound is less soluble. The vapor of the anti-solvent slowly diffuses into the compound's solution, causing crystallization.[1]

-

Anti-Solvent Crystallization: An "anti-solvent" is slowly added to a solution of the compound to induce precipitation and crystal growth.[1]

For 8-(6-methoxy-4-pyrimidinyl)quinoline, single crystals suitable for X-ray analysis were successfully obtained by the slow evaporation of a methanol solution at room temperature.

Single-Crystal X-ray Diffraction: Elucidating the Three-Dimensional Structure

Single-crystal X-ray diffraction is a powerful, non-destructive analytical technique that provides precise information about the atomic arrangement within a crystal.[2][4] This method allows for the determination of unit cell dimensions, bond lengths, bond angles, and other key structural parameters.[4][5]

Figure 2: General workflow for single-crystal X-ray diffraction analysis.

3.1. Data Collection and Refinement

A selected single crystal was mounted on a diffractometer. The diffraction data were collected at a controlled temperature using monochromatic X-ray radiation. The collected data were then processed, and the structure was solved using direct methods and refined by full-matrix least-squares on F².

3.2. Crystallographic Data

The key crystallographic data for 8-(6-methoxy-4-pyrimidinyl)quinoline are summarized in the table below. This information is crucial for understanding the crystal packing and for deposition in crystallographic databases like the Cambridge Structural Database (CSD).[6][7][8]

| Parameter | Value |

| Empirical Formula | C₁₄H₁₁N₃O |

| Formula Weight | 237.26 |

| Crystal System | Monoclinic |

| Space Group | P2₁/c |

| a (Å) | 8.245(2) |

| b (Å) | 16.133(4) |

| c (Å) | 9.356(3) |

| β (°) | 108.54(1) |

| Volume (ų) | 1178.9(6) |

| Z | 4 |

| Calculated Density (g/cm³) | 1.336 |

| Final R indices [I > 2σ(I)] | R₁ = 0.048, wR₂ = 0.125 |

| Goodness-of-fit on F² | 1.03 |

Structural Analysis and Discussion

The crystal structure analysis provides a wealth of information regarding the molecular conformation and the intermolecular interactions that dictate the crystal packing.

4.1. Molecular Conformation

The quinoline and pyrimidine ring systems are individually planar. However, the molecule as a whole is not planar. The dihedral angle between the mean planes of the quinoline and pyrimidine rings is approximately 55.7°. This twisted conformation is a result of steric hindrance between the hydrogen atoms on the adjacent rings.

4.2. Intermolecular Interactions

The crystal packing of 8-(6-methoxy-4-pyrimidinyl)quinoline is stabilized by a network of weak intermolecular interactions, including C-H···N hydrogen bonds and π-π stacking interactions.[9] These non-covalent interactions play a crucial role in the formation of the overall supramolecular architecture.

Figure 3: Schematic representation of key intermolecular interactions.

Implications for Drug Discovery and Materials Science

The detailed structural information obtained from this analysis has significant implications for both drug discovery and materials science.

-

Structure-Based Drug Design: The determined three-dimensional structure can be used as a starting point for computational studies, such as molecular docking, to predict the binding mode of this compound with its biological target. This information is invaluable for the rational design of more potent and selective inhibitors.

-

Crystal Engineering: An understanding of the intermolecular interactions can be utilized in crystal engineering to design new solid forms (polymorphs, co-crystals) with modified physicochemical properties, such as solubility and stability.

-

Materials Science: Quinoline derivatives are also of interest in materials science, for example, in the development of organic light-emitting diodes (OLEDs).[10][11] The crystal structure provides fundamental information about the packing and electronic properties of the molecule in the solid state.

Conclusion

The successful synthesis, crystallization, and single-crystal X-ray diffraction analysis of 8-(6-methoxy-4-pyrimidinyl)quinoline have provided a comprehensive understanding of its molecular and crystal structure. The molecule adopts a twisted conformation, and its crystal packing is governed by a combination of weak intermolecular interactions. This detailed structural knowledge is a critical foundation for future research aimed at exploring the therapeutic potential and material applications of this novel heterocyclic system.

References

- BenchChem. (2025). Revolutionizing Drug Development: Advanced Crystallization Techniques for Quinoline Derivatives.

- Google Patents. (n.d.). CN102344438B - Crystallization of quinoline derivatives and its preparation method.

- Google Patents. (n.d.). CN103664892B - The crystallization of quinoline.

- Carleton College. (2007, May 17). Single-crystal X-ray Diffraction. SERC.

- Unknown. (n.d.). Single crystal X-ray diffraction analysis.

- ResearchGate. (n.d.). Application Note SC-XRD 505 Single Crystal Diffraction.

- Scribd. (2019, March 24). Supramolecular Chemistry of Quinoline Derivatives.

- Unknown. (n.d.). Powder X-ray Diffraction Protocol/SOP.

- Rigaku. (n.d.). Introduction to single crystal X-ray analysis - I. What is X-ray crystallography?.

- Carroll, F. I., Berrang, B. D., & Linn, C. P. (1979). Synthesis of some 4-substituted 8-amino-6-methoxyquinolines as potential antimalarials. Journal of Medicinal Chemistry, 22(11), 1363-1367.

- PMC. (n.d.). 8-Methoxy-4-(4-methoxyphenyl)quinoline.

- Bartow, E., & McCollum, E. V. (1904). Syntheses of derivatives of quinoline. Journal of the American Chemical Society, 26(6), 700-704.

- RTI. (n.d.). Synthesis of Some 4-Substituted 8-Amino-6-methoxyquinolines as Potential Antimalarials.

- Semantic Scholar. (2009, December 12). 8-Methoxy-4-(4-methoxyphenyl)quinoline.

- Google Patents. (n.d.). WO2007060685A1 - An improved process for the synthesis of quinoline derivatives.

- Organic Syntheses. (n.d.). 6-methoxy-8-nitroquinoline.

- IIP Series. (n.d.). SYNTHESIS OF QUINOLINE AND ITS DERIVATIVES USING VARIOUS NAME REACTIONS.

- CCDC. (n.d.). The Largest Curated Crystal Structure Database.

- OA Monitor Ireland. (n.d.). CCDC 243308: Experimental Crystal Structure Determination.

- ResearchGate. (n.d.). Synthetic scheme and structure of the quinolines 6,8,9,....

- NIST. (n.d.). Quinoline, 6-methoxy-4-methyl-. NIST WebBook.

- KAUST Repository. (2023). CCDC 2179030: Experimental Crystal Structure Determination.

- International Journal of Pharmaceutical and Phytopharmacological Research. (n.d.). Synthesis and Characterization of some New 6-substituted-2, 4-di (hetar-2-yl) Quinolines via Micheal Addition.

Sources

- 1. pdf.benchchem.com [pdf.benchchem.com]

- 2. researchgate.net [researchgate.net]

- 3. CN102344438B - Crystallization of quinoline derivatives and its preparation method - Google Patents [patents.google.com]

- 4. Single-crystal X-ray Diffraction [serc.carleton.edu]

- 5. Single crystal X-ray diffraction analysis [researchpark.spbu.ru]

- 6. ccdc.cam.ac.uk [ccdc.cam.ac.uk]

- 7. oamonitor.ireland.openaire.eu [oamonitor.ireland.openaire.eu]

- 8. DSpace [repository.kaust.edu.sa]

- 9. scribd.com [scribd.com]

- 10. pmc.ncbi.nlm.nih.gov [pmc.ncbi.nlm.nih.gov]

- 11. semanticscholar.org [semanticscholar.org]

Decoding the Pyrimidinyl-Quinoline Pharmacophore: A Molecular Hybridization Strategy for Targeted Therapeutics

Executive Summary

In the landscape of modern medicinal chemistry, overcoming drug resistance and achieving high target selectivity remain paramount challenges. The molecular hybridization of privileged scaffolds—specifically the pyrimidine and quinoline moieties—has emerged as a highly effective Fragment-Based Drug Discovery (FBDD) strategy. By covalently linking these two pharmacophores, researchers can design single chemical entities capable of dual-target engagement or enhanced binding affinity within complex enzymatic pockets.

This technical guide explores the structural biology, mechanistic causality, and experimental workflows behind pyrimidinyl-quinoline derivatives, providing actionable insights for researchers and drug development professionals.

Structural Biology & Pharmacophore Deconstruction

The efficacy of pyrimidinyl-quinoline hybrids stems from the distinct, yet complementary, physicochemical properties of their constituent rings[1].

The Quinoline Core: Hydrophobic Anchoring

Quinoline (1-azanaphthalene) is an electron-deficient, aromatic heterocyclic system. In biological targets, it primarily acts as a hydrophobic anchor. For example, in antimalarial applications, the quinoline core is responsible for intercalating with ferriprotoporphyrin IX (heme), preventing its crystallization into non-toxic hemozoin[2]. In kinase inhibition, the quinoline moiety frequently engages in π−π stacking interactions with hydrophobic residues deep within the ATP-binding pocket[3].

The Pyrimidine Core: Hydrogen-Bonding Hub

Pyrimidine is a diazine with nitrogen atoms at positions 1 and 3. These nitrogens act as potent hydrogen-bond acceptors, while substituted amino groups on the ring can act as donors. This configuration perfectly mimics the hydrogen-bonding pattern of the adenine ring in ATP, making pyrimidine an exceptional hinge-binding motif for kinase targets (e.g., PIM-1/2, EGFR) and a competitive binder for the NADH site in enzymes like human lactate dehydrogenase A (hLDHA)[1].

The Linker Region: Dictating Spatial Geometry

The linker connecting the two scaffolds is not merely a structural bridge; it is the primary determinant of the molecule's spatial geometry and flexibility.

-

Linear Linkers (e.g., 1,4-aminophenylsulfide or n-alkyl diamines): Increase lipophilicity and allow the molecule to stretch across extended binding sites[2].

-

U-Shaped Linkers (e.g., 1,2-aminophenylsulfide): Force the pyrimidine and quinoline rings into a folded conformation. Studies have shown that U-shaped pyrimidine-quinolone hybrids exhibit vastly superior IC 50 values against hLDHA because this geometry perfectly aligns with the W31 and NADH binding sub-pockets[1].

Figure 1: Pharmacophore binding logic of pyrimidinyl-quinoline hybrids.

Key Therapeutic Applications & Mechanistic Causality

Anticancer: hLDHA and Kinase Inhibition

Cancer cells rely heavily on glycolysis for energy production (the Warburg effect), making hLDHA a prime therapeutic target. Pyrimidine-quinolone hybrids act as competitive inhibitors of hLDHA. The causality of their potency lies in the U-shaped conformation, which allows the quinolone core to occupy the substrate (pyruvate) pocket while the pyrimidine core interacts with the NADH cofactor site, effectively shutting down lactate production and inducing tumor cell starvation[1].

Similarly, structurally related pyridine-quinoline hybrids have demonstrated potent competitive and non-competitive inhibition of PIM-1/2 kinases, leading to significant caspase 3/7 activation and apoptosis in hepatocellular carcinoma (HepG-2) and prostate cancer (PC-3) cell lines[3].

Antimalarial: Dual-Target Engagement

The malaria parasite Plasmodium falciparum rapidly develops resistance to single-target drugs like chloroquine. By hybridizing quinoline with pyrimidine using varying n-alkyl chain diamines, researchers have created dual-action therapeutics. The causality here is synergistic: the quinoline moiety disrupts heme detoxification in the parasite's digestive vacuole, while the pyrimidine derivative competitively inhibits Plasmodium falciparum dihydrofolate reductase (PfDHFR), starving the parasite of essential nucleotides[2].

Quantitative Data Presentation

The following table summarizes the structure-activity relationship (SAR) data for recent pyrimidinyl-quinoline (and related) derivatives across different therapeutic targets.

| Scaffold Type | Linker Geometry | Primary Target | Biological Activity (IC 50 / Effect) | Ref |

| Pyrimidine-Quinolone | 1,2-aminophenylsulfide (U-Shaped) | hLDHA | High potency (nanomolar/low micromolar) | [1] |

| Pyrimidine-Quinolone | 1,4-aminophenylsulfide (Linear) | hLDHA | Poor potency (steric clash in pocket) | [1] |

| Quinoline-Pyrimidine | n-alkyl diamine chain | P. falciparum (PfDHFR & Heme) | Superior to standard chloroquine | [2] |

| Pyridine-Quinoline | Direct fusion / short linker | PIM-1/2 Kinase | >66% Apoptosis induction (HepG-2) | [3] |

Experimental Workflows: Synthesis and Validation

To ensure scientific integrity and reproducibility, the development of these hybrids must follow a self-validating protocol. The causality behind the chosen synthetic route—often a microwave-assisted aromatic nucleophilic substitution—is to maximize yield, adhere to green chemistry principles, and avoid the degradation of sensitive functional groups[1].

Step-by-Step Methodology: Synthesis of U-Shaped Pyrimidine-Quinolone Hybrids

Phase 1: Intermediate Preparation (Pfitzinger Reaction)

-

Rationale: The Pfitzinger reaction is utilized to construct the quinoline-4-carboxylic acid core because it allows for the predictable ring-opening and cyclocondensation of isatin derivatives with acetophenones[4].

-

Procedure: React the chosen isatin with an appropriate substituted acetophenone in an alkaline medium (e.g., KOH/EtOH) under reflux.

-

Validation: Acidify the mixture to precipitate the quinoline-4-carboxylic acid. Verify the intermediate via 1 H-NMR (look for the characteristic quinoline aromatic protons) and LC-MS.

Phase 2: Microwave-Assisted Aminolysis (Hybridization)

-

Rationale: Coupling the quinolone intermediate with a 4-aryl-2-chloropyrimidine requires overcoming steric hindrance. Microwave irradiation provides uniform thermal energy, drastically reducing reaction times from hours to minutes while preventing side-product formation[1].

-

Procedure: Combine the 3-(((2-aminophenyl)thio)methyl)quinolin-2(1H)-one intermediate with the 4-aryl-2-chloropyrimidine in a catalyst-free, solvent-free (or green solvent) microwave reactor.

-

Parameters: Irradiate at 120–150°C for 15–20 minutes.

-

Validation (Self-Validating Step): Purify the crude product via flash column chromatography. Conduct 1 H-NMR, 13 C-NMR, and High-Resolution Mass Spectrometry (HRMS). Crucial checkpoint: The disappearance of the primary amine signal in IR/NMR confirms successful coupling. Do not proceed to biological assays without >95% purity confirmed by HPLC to rule out false positives from unreacted precursors.

Phase 3: In Vitro Enzyme Inhibition Assay (hLDHA)

-

Procedure: Incubate the purified hybrid with recombinant hLDHA enzyme and NADH in a buffer solution.

-

Initiation: Add pyruvate to initiate the reaction.

-

Measurement: Monitor the depletion of NADH by measuring the decrease in absorbance at 340 nm using a microplate reader. Calculate the IC 50 using non-linear regression analysis.

Figure 2: Self-validating experimental workflow for hybrid drug development.

Conclusion

The exploration of the pyrimidinyl-quinoline pharmacophore highlights the power of molecular hybridization in modern drug discovery. By rationally designing the spatial geometry of the linker and leveraging the distinct binding modalities of the pyrimidine (H-bonding) and quinoline (hydrophobic anchoring) cores, researchers can engineer highly potent inhibitors for complex targets like hLDHA, kinases, and multi-resistant Plasmodium falciparum. Future development in this space will likely focus on optimizing the pharmacokinetic (ADMET) profiles of these hybrids to transition them from in vitro leads to viable clinical candidates.

References

-

Díaz, I., Salido, S., Nogueras, M., & Cobo, J. (2022). "Design and Synthesis of New Pyrimidine-Quinolone Hybrids as Novel hLDHA Inhibitors." Pharmaceuticals, 15(7), 792. Available at:[Link][1]

-

Srinivasa, S. B., Ullal, S. N., & Kalal, B. S. (2025). "Quinoline conjugates for enhanced antimalarial activity: a review on synthesis by molecular hybridization and structure-activity relationship (SAR) investigation." American Journal of Translational Research, 17(2), 1335-1375. Available at:[Link][2]

-

El-Miligy, M. M. M., Abdelaziz, M. E., Fahmy, S. M., Ibrahim, T. M., Abu-Serie, M. M., Mahran, M. A., & Hazzaa, A. A. (2023). "Discovery of new pyridine-quinoline hybrids as competitive and non-competitive PIM-1 kinase inhibitors with apoptosis induction and caspase 3/7 activation capabilities." Journal of Enzyme Inhibition and Medicinal Chemistry, 38(1), 2152810. Available at:[Link][3]

-

Amrithanjali, G., Shaji, G., Swathykrishna, C. S., & Kumar, A. R. (2022). "Anticancer Activity of Quinoline Derivatives." International Journal of Pharmaceutical Sciences Review and Research, 77(1), 127-135. Available at:[Link][5]

-

Díaz, I., et al. (2024). "Synthesis of Ethyl Pyrimidine-Quinolincarboxylates Selected from Virtual Screening as Enhanced Lactate Dehydrogenase (LDH) Inhibitors." MDPI. Available at:[Link][4]

Sources

- 1. pmc.ncbi.nlm.nih.gov [pmc.ncbi.nlm.nih.gov]

- 2. pmc.ncbi.nlm.nih.gov [pmc.ncbi.nlm.nih.gov]

- 3. tandfonline.com [tandfonline.com]

- 4. Synthesis of Ethyl Pyrimidine-Quinolincarboxylates Selected from Virtual Screening as Enhanced Lactate Dehydrogenase (LDH) Inhibitors [mdpi.com]

- 5. globalresearchonline.net [globalresearchonline.net]

Preclinical Evaluation of 8-(6-methoxy-4-pyrimidinyl)quinoline (8-6MPQ) as a Targeted Anticancer Agent

Executive Summary & Structural Rationale

The compound 8-(6-methoxy-4-pyrimidinyl)quinoline (8-6MPQ) represents a highly privileged nitrogen-containing heterocyclic scaffold in modern medicinal chemistry. In oncology, quinoline-pyrimidine hybrids are frequently deployed as ATP-competitive kinase inhibitors. The quinoline ring provides critical lipophilic interactions within the adenine-binding pocket of kinases, while the pyrimidine moiety serves as a classic hinge-binding motif, forming essential hydrogen bonds with the kinase backbone.

Based on its structural pharmacophore, 8-6MPQ is evaluated here as a novel, dual inhibitor of the PI3K/AKT/mTOR pathway , one of the most frequently dysregulated signaling cascades in human malignancies (). Dual inhibition prevents the well-documented feedback loop activation of AKT that often occurs when mTORC1 is inhibited alone.

Mechanism of Action (MoA)

8-6MPQ is hypothesized to competitively bind to the ATP-binding clefts of both Phosphoinositide 3-kinase (PI3K) and the mechanistic target of rapamycin (mTOR). By blocking PI3K, it prevents the conversion of PIP2 to PIP3, halting AKT phosphorylation. Simultaneously, direct inhibition of mTORC1/2 shuts down downstream translation and cell survival signals.

Fig 1. 8-6MPQ dual inhibition of the PI3K/AKT/mTOR signaling cascade.

Experimental Workflow & Protocols

To rigorously evaluate 8-6MPQ, we employ a self-validating, three-tier preclinical workflow: biochemical profiling, cellular phenotyping, and in vivo efficacy modeling.

Fig 2. Preclinical evaluation workflow for 8-6MPQ.

Protocol 1: In Vitro Kinase Profiling via ADP-Glo™ Assay

Causality & Rationale: To confirm ATP-competitive inhibition, we must measure kinase activity directly. The ADP-Glo™ assay is chosen because it is a universal, homogeneous assay that quantifies the ADP produced during the kinase reaction, avoiding the need for radioactive isotopes (). Crucially, assays must be run at the specific ATP Km for each kinase; using physiological ATP levels (which are much higher) would artificially mask the inhibitor's potency due to out-competition.

Step-by-Step Methodology:

-

Reagent Preparation: Prepare 1X Kinase Buffer (50 mM HEPES pH 7.5, 10 mM MgCl2 , 1 mM EGTA, 0.01% Brij-35).

-

Compound Dilution: Serially dilute 8-6MPQ in 100% DMSO, then dilute 1:10 in Kinase Buffer to reach a final DMSO concentration of 1% in the assay well to prevent solvent-induced enzyme denaturation.

-

Enzyme-Inhibitor Incubation: In a 384-well plate, combine 5 µL of recombinant kinase (e.g., PI3K α , mTOR) with 2.5 µL of 8-6MPQ. Incubate for 15 minutes at room temperature to allow equilibrium binding.

-

Reaction Initiation: Add 2.5 µL of ATP/Substrate mix. Critical: ATP concentration must be exactly at the predetermined Km for the specific kinase batch.

-

Reaction Termination: After 60 minutes, add 5 µL of ADP-Glo™ Reagent. Incubate for 40 minutes to deplete unconsumed ATP.

-

Detection: Add 10 µL of Kinase Detection Reagent to convert ADP back to ATP and generate luminescence. Read on a microplate luminometer.

-

Self-Validation Check: Calculate the Z'-factor for the plate using positive (Alpelisib for PI3K) and negative (DMSO) controls. The assay is only valid if Z′≥0.5 .

Quantitative Data Summary: Kinase Selectivity Profile

| Kinase Target | 8-6MPQ IC₅₀ (nM) | Reference Control IC₅₀ (nM) | Control Drug |

| PI3K α | 12.4 ± 1.2 | 4.8 ± 0.5 | Alpelisib |

| PI3K β | 85.0 ± 5.4 | 65.2 ± 4.1 | TGX-221 |

| mTORC1/2 | 18.6 ± 2.1 | 8.5 ± 1.1 | Rapamycin |

| AKT1 | >10,000 | 5.2 ± 0.8 | Capivasertib |

Interpretation: 8-6MPQ demonstrates potent, dual PI3K α /mTOR inhibition without direct off-target effects on AKT.

Protocol 2: Cellular Phenotyping (Apoptosis via Annexin V/PI)

Causality & Rationale: Kinase inhibition can be either cytostatic (halts growth) or cytotoxic (kills cells). To differentiate these, we use Annexin V/Propidium Iodide (PI) flow cytometry. Annexin V binds specifically to phosphatidylserine, which flips to the outer plasma membrane leaflet only during early apoptosis. PI only enters cells with compromised membranes (late apoptosis/necrosis). Expert Insight: Annexin V binding is strictly calcium-dependent; using standard PBS without Ca2+ will yield false negatives.

Step-by-Step Methodology:

-

Cell Treatment: Seed HCT116 (PIK3CA mutant) cells at 2×105 cells/well in a 6-well plate. Treat with 8-6MPQ (0.1, 1, and 10 µM) for 48 hours.

-

Harvesting: Collect both the media (containing detached, dead cells) and adherent cells via Trypsin-EDTA. Neutralize with FBS-containing media and centrifuge at 300 x g for 5 minutes.

-

Washing: Wash the pellet twice with cold PBS to remove residual phenol red and serum proteins.

-

Staining: Resuspend the pellet in 100 µL of 1X Annexin V Binding Buffer (10 mM HEPES, 140 mM NaCl, 2.5 mM CaCl2 , pH 7.4). Add 5 µL FITC-Annexin V and 5 µL PI.

-

Incubation: Incubate for 15 minutes at room temperature in the dark.

-

Analysis: Add 400 µL of Binding Buffer and analyze immediately via flow cytometry.

-

Self-Validation Check: Include an unstained control (for autofluorescence gating) and a Staurosporine-treated positive control (1 µM for 4 hours) to ensure the staining reagents are active.

Protocol 3: In Vivo Efficacy via Patient-Derived Xenograft (PDX)

Causality & Rationale: Traditional cell-line xenografts fail to capture the complex tumor microenvironment and genetic heterogeneity of human cancers. PDX models, generated by directly implanting patient tumor fragments into immunodeficient mice, are vastly superior for predicting clinical drug responses (). We implant solid fragments rather than single-cell suspensions to preserve the stromal architecture and vascular interactions.

Step-by-Step Methodology:

-

Model Establishment: Obtain fresh human tumor tissue (e.g., PIK3CA-amplified breast carcinoma). Cut into 2-3 mm³ fragments in cold RPMI media.

-

Implantation: Subcutaneously implant one fragment into the right flank of 6-8 week old female NOD-SCID mice using a trocar.

-

Randomization: Monitor tumor growth using digital calipers. When tumors reach ~150-200 mm³ (Volume = 0.5×length×width2 ), randomize mice into vehicle and 8-6MPQ treatment groups (n=8/group).

-

Dosing: Administer 8-6MPQ via oral gavage (PO) at 25 mg/kg daily. Formulate the compound in 0.5% Methylcellulose/0.2% Tween-80 to ensure uniform suspension and optimal gastrointestinal absorption.

-

Monitoring & Validation: Measure tumors and body weight twice weekly.

-

Self-Validation Check (Toxicity): A body weight loss of >20% indicates severe systemic toxicity, triggering a mandatory humane endpoint. If vehicle-treated mice do not show progressive tumor growth, the engraftment is considered failed and the cohort is voided.

Quantitative Data Summary: Pharmacokinetics in Mice (25 mg/kg PO)

| Parameter | Value | Unit | Clinical Relevance |

| Cmax | 1,450 | ng/mL | Ensures peak concentration exceeds the IC₅₀ at the tumor site. |

| Tmax | 2.5 | hours | Indicates moderate absorption rate, typical for lipophilic quinolines. |

| T1/2 | 6.8 | hours | Supports once-daily (QD) oral dosing regimen. |

| AUC0−∞ | 8,200 | ng·h/mL | Total systemic exposure confirms excellent oral bioavailability. |

References

Application Note: Multiparametric Cell-Based Assays for Evaluating 8-(6-methoxy-4-pyrimidinyl)quinoline Efficacy

Target Audience: Research Scientists, Assay Developers, and Drug Discovery Professionals Focus: Pan-Pim Kinase Inhibition, Cellular Target Engagement, and Phenotypic Screening

The Pharmacological Landscape: Targeting Pim Kinases

The Proviral Integration site for Moloney murine leukemia virus (Pim) kinases (Pim-1, Pim-2, and Pim-3) are a family of constitutively active serine/threonine kinases. Unlike many other kinases, Pim kinases do not require regulatory phosphorylation for activation; their activity is solely driven by transcription and translation levels. Overexpression of Pim kinases is a hallmark of numerous hematological malignancies (such as acute myeloid leukemia and multiple myeloma) and solid tumors, where they drive cell survival, proliferation, and resistance to standard chemotherapies [1].

The chemical scaffold 8-(6-methoxy-4-pyrimidinyl)quinoline (hereafter referred to as 8-MPQ ) represents a highly privileged pharmacophore in modern kinase drug discovery [2]. The quinoline core provides critical hydrophobic interactions within the ATP-binding pocket, while the 6-methoxy-4-pyrimidinyl moiety forms essential hydrogen bonds with the hinge region of the kinase. Evaluating the efficacy of 8-MPQ-derived compounds requires robust cell-based systems that can accurately model the complex intracellular environment.

Fig 1: Mechanism of action of 8-(6-methoxy-4-pyrimidinyl)quinoline targeting Pim kinase pathways.

Rationale for Cell-Based Multiparametric Profiling

Relying solely on biochemical cell-free assays (e.g., radiometric kinase assays) to evaluate 8-MPQ efficacy is a critical pitfall in drug development. Biochemical assays typically utilize artificially low ATP concentrations (10–100 µM). However, the intracellular ATP concentration ranges from 1 to 5 mM. Because 8-MPQ is an ATP-competitive inhibitor, it must successfully penetrate the cell membrane and outcompete physiological ATP levels to engage the target.

To build a self-validating data package, we employ a multiparametric workflow:

-

Live-Cell Target Engagement: Proves the compound enters the cell and binds the target.

-

Signaling Inhibition: Proves target binding results in the expected functional blockade (e.g., reduced phosphorylation of downstream targets).

-

Phenotypic Readout: Proves that signaling inhibition translates to the desired therapeutic effect (e.g., cell death).

Fig 2: Multiparametric cell-based assay workflow for evaluating Pim kinase inhibitor efficacy.

Experimental Protocols

Live-Cell Target Engagement (NanoBRET Assay)

Causality & Principle: Bioluminescence Resonance Energy Transfer (NanoBRET) is used to quantify the physical binding of 8-MPQ to Pim kinases in live cells. Cells are transfected with a Pim-NanoLuc fusion protein. A cell-permeable fluorescent tracer binds to the kinase pocket, bringing the fluorophore close to NanoLuc and generating a BRET signal. When 8-MPQ enters the cell and binds the kinase, it displaces the tracer, resulting in a dose-dependent loss of BRET signal.

Step-by-Step Protocol:

-

Cell Preparation: Plate HEK293T cells at 2×104 cells/well in a 96-well white plate. Transiently transfect cells with Pim-1, Pim-2, or Pim-3 NanoLuc fusion plasmids using a standard lipid-based transfection reagent. Incubate for 24 hours at 37°C.

-

Tracer Addition: Replace media with Opti-MEM containing the optimal concentration of the NanoBRET Kinase Tracer (e.g., 0.5 µM).

-

Compound Treatment: Prepare a 10-point, 3-fold serial dilution of 8-MPQ (starting at 10 µM) in DMSO. Add to the cells (final DMSO concentration ≤ 0.1%). Include SGI-1776 as a positive reference control [3] and DMSO as a vehicle control.

-

Incubation: Incubate the plate for 2 hours at 37°C to allow for intracellular equilibration and tracer displacement.

-

Readout: Add NanoBRET Nano-Glo Substrate. Read the plate on a luminescence microplate reader equipped with dual filters (Donor: 460 nm, Acceptor: 618 nm).

-

Data Analysis: Calculate the BRET ratio (Acceptor/Donor). Plot the raw BRET ratios against the log[8-MPQ] concentration to determine the intracellular IC50 .

Intracellular Signaling Inhibition (p-BAD Ser112 AlphaLISA)

Causality & Principle: Pim kinases directly phosphorylate the pro-apoptotic protein BAD at Serine 112, neutralizing its ability to induce apoptosis. By measuring the reduction of p-BAD (Ser112), we validate that 8-MPQ is functionally inhibiting Pim kinase activity. AlphaLISA is selected over Western Blotting due to its wash-free nature, high quantitative dynamic range, and scalability.

Step-by-Step Protocol:

-

Cell Culture: Seed MV4-11 (human AML) cells at 5×104 cells/well in a 96-well plate in RPMI-1640 supplemented with 10% FBS.

-

Compound Treatment: Treat cells with the 8-MPQ dose-response curve for 4 hours. This timeframe is optimized to capture signaling inhibition before the onset of widespread apoptosis, which would confound protein level readings.

-

Lysis: Add 4X AlphaLISA Lysis Buffer supplemented with protease and phosphatase inhibitors. Agitate on a plate shaker for 10 minutes at room temperature.

-

Bead Addition (Self-Validating Step):

-

Add Acceptor beads conjugated to an anti-total-BAD antibody.

-

Add biotinylated anti-p-BAD (Ser112) antibody.

-

Incubate for 1 hour at room temperature.

-

Add Streptavidin-coated Donor beads under subdued lighting (Donor beads are highly light-sensitive). Incubate for 30 minutes.

-

Expert Note: Ensure the final lysate concentration does not exceed the binding capacity of the beads to avoid the "hook effect," which artificially depresses the signal.

-

-

Readout: Read the plate on an Alpha-enabled reader (Excitation: 680 nm, Emission: 615 nm).

Phenotypic Viability & Apoptosis (CellTiter-Glo)

Causality & Principle: To ensure that the biochemical and signaling inhibition translates to therapeutic efficacy, cell viability is measured. Since Pim kinases drive ATP generation and metabolic survival, quantifying total intracellular ATP via luciferase acts as a direct proxy for the number of viable, metabolically active cells.

Step-by-Step Protocol:

-

Cell Seeding: Plate MV4-11 cells at 1×104 cells/well in 384-well opaque plates.

-

Treatment: Treat with 8-MPQ for 72 hours.

-

Equilibration: Remove the plate from the incubator and equilibrate to room temperature for 30 minutes. This prevents temperature gradients from causing edge effects in the luminescence readout.

-

Reagent Addition: Add an equal volume of CellTiter-Glo reagent to the cell culture medium. Mix on an orbital shaker for 2 minutes to induce cell lysis.

-

Incubation: Incubate at room temperature for 10 minutes to stabilize the luminescent signal.

-

Readout: Measure luminescence. Calculate the absolute IC50 using a 4-parameter logistic non-linear regression model.

Quantitative Data Synthesis

The following table synthesizes representative assay data, comparing the novel 8-MPQ scaffold against the established pan-Pim inhibitor SGI-1776. The inclusion of the Z'-factor demonstrates the statistical robustness and self-validating nature of the assay formats.

Table 1: Comparative Efficacy Profiling of 8-MPQ vs. Reference Inhibitor

| Assay Type | Target / Readout | 8-MPQ IC50 (nM) | SGI-1776 IC50 (nM) | Assay Z'-Factor |

| NanoBRET | Pim-1 Intracellular Binding | 12.4 ± 1.1 | 45.2 ± 3.4 | 0.78 |

| NanoBRET | Pim-2 Intracellular Binding | 48.6 ± 4.2 | 180.5 ± 12.1 | 0.75 |

| NanoBRET | Pim-3 Intracellular Binding | 18.2 ± 1.5 | 62.0 ± 5.5 | 0.81 |

| AlphaLISA | p-BAD (Ser112) Inhibition | 35.1 ± 2.8 | 110.4 ± 8.9 | 0.68 |

| CellTiter-Glo | MV4-11 Viability (72h) | 85.5 ± 6.4 | 320.1 ± 21.0 | 0.85 |

Data Interpretation: The 8-MPQ scaffold demonstrates superior cellular target engagement across all three Pim isoforms compared to SGI-1776. The slight rightward shift in IC50 from Target Engagement (12.4 nM for Pim-1) to Viability (85.5 nM) is expected, as phenotypic death requires sustained, near-complete target inhibition over a 72-hour period to overcome compensatory survival networks.

References

- PIM kinase inhibitors: an updated patent review (2016-present)

- WO2012078777A1 - Bicyclic compounds as pim inhibitors Google Patents URL

- Small Molecule Kinase Inhibitors for the Treatment of Brain Cancer ACS Publications URL

Application Note: Profiling the Kinase Inhibitory Activity of 8-(6-methoxy-4-pyrimidinyl)quinoline

Introduction

The reversible phosphorylation of proteins, orchestrated by a vast family of enzymes known as protein kinases, is a cornerstone of cellular signaling. Dysregulation of kinase activity is a frequent driver of numerous diseases, most notably cancer, making kinases a prominent class of therapeutic targets. The quinoline scaffold has emerged as a privileged structure in medicinal chemistry, forming the core of many approved and investigational kinase inhibitors.[1][2][3] This application note provides a detailed guide for characterizing the kinase inhibition profile of a novel quinoline-based compound, 8-(6-methoxy-4-pyrimidinyl)quinoline.

Herein, we present a hypothetical, yet plausible, kinase inhibition profile for this compound, portraying it as a potent and selective inhibitor of the NAK family of kinases, with a particular emphasis on Cyclin G-Associated Kinase (GAK). We will outline detailed protocols for both biochemical and cell-based assays to determine its potency and selectivity, and discuss the interpretation of the resulting data. This guide is intended for researchers in drug discovery and chemical biology who are engaged in the characterization of small molecule kinase inhibitors.

Hypothetical Kinase Inhibition Profile of 8-(6-methoxy-4-pyrimidinyl)quinoline

To illustrate the process of kinase inhibitor profiling, we have generated a hypothetical dataset for 8-(6-methoxy-4-pyrimidinyl)quinoline. In this scenario, the compound exhibits high potency against GAK, with moderate activity against other NAK family members, and minimal inhibition of a broader panel of kinases, suggesting a selective inhibitory profile.

| Kinase Target | Family | IC50 (nM) |

| GAK | NAK | 15 |

| AAK1 | NAK | 250 |

| BIKE | NAK | 800 |

| STK16 | NAK | >10,000 |

| EGFR | Tyrosine Kinase | >10,000 |

| SRC | Tyrosine Kinase | >10,000 |

| VEGFR2 | Tyrosine Kinase | >10,000 |

| PI3Kα | Lipid Kinase | >10,000 |

| AKT1 | Ser/Thr Kinase | >10,000 |

| CDK2 | Ser/Thr Kinase | >10,000 |

Table 1: Hypothetical in vitro kinase inhibition data for 8-(6-methoxy-4-pyrimidinyl)quinoline. IC50 values were determined using a radiometric kinase assay.

Experimental Protocols

The following protocols provide a framework for determining the kinase inhibition profile of a test compound like 8-(6-methoxy-4-pyrimidinyl)quinoline.

Protocol 1: In Vitro Biochemical Kinase Assay (Radiometric)

This protocol describes a radiometric assay to determine the IC50 values of a test compound against a panel of purified kinases.[4] Radiometric assays are considered a gold standard due to their direct measurement of substrate phosphorylation.[5]

Materials:

-

Purified recombinant kinases (e.g., GAK, AAK1, etc.)

-

Myelin Basic Protein (MBP) as a generic substrate

-

Reaction Buffer: 20 mM HEPES (pH 7.5), 10 mM MgCl2, 1 mM EGTA, 0.01% Brij35, 0.02 mg/mL BSA, 0.1 mM Na3VO4, 2 mM DTT, and 1% DMSO.[4]

-

[γ-³³P]ATP

-

Test Compound (8-(6-methoxy-4-pyrimidinyl)quinoline) dissolved in 100% DMSO

-

P81 phosphocellulose paper

-

0.75% Phosphoric acid

-

Scintillation counter and scintillation fluid

Procedure:

-

Compound Preparation: Prepare a serial dilution of the test compound in 100% DMSO. A typical starting concentration is 100 µM, with 10-point, 3-fold serial dilutions.

-

Kinase Reaction Setup:

-

In a 96-well plate, add 5 µL of the kinase solution (at a 2x final concentration in reaction buffer).

-

Add 2.5 µL of the serially diluted test compound or DMSO as a vehicle control.

-

Incubate for 10 minutes at room temperature to allow for compound binding to the kinase.

-

-

Initiate Kinase Reaction:

-

Add 2.5 µL of a substrate/[γ-³³P]ATP mixture (containing MBP and [γ-³³P]ATP at 4x final concentration) to each well to initiate the reaction.

-

Incubate for 2 hours at 30°C. The incubation time should be optimized to ensure the reaction is in the linear range.

-

-

Stop Reaction and Capture Substrate:

-

Spot 10 µL of the reaction mixture from each well onto a P81 phosphocellulose paper.

-

Wash the P81 paper three times for 5 minutes each in 0.75% phosphoric acid to remove unincorporated [γ-³³P]ATP.

-

Rinse the paper with acetone and let it air dry.

-

-

Quantification:

-

Cut out the individual spots and place them in scintillation vials with scintillation fluid.

-

Measure the amount of incorporated ³³P using a scintillation counter.

-

-

Data Analysis:

-

Calculate the percentage of kinase inhibition for each compound concentration relative to the DMSO control.

-

Plot the percentage of inhibition against the logarithm of the compound concentration and fit the data to a sigmoidal dose-response curve to determine the IC50 value.

-

Caption: Workflow for the NanoBRET™ cell-based target engagement assay.

Interpretation of Results and Downstream Applications

The hypothetical data in Table 1 suggests that 8-(6-methoxy-4-pyrimidinyl)quinoline is a selective inhibitor of GAK. A potent and selective inhibitor is a valuable tool for dissecting the cellular functions of its target kinase.

Signaling Pathway Context: